4-(4-Methylphenyl)sulfonylbenzoic acid
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Overview
Description
4-(4-Methylphenyl)sulfonylbenzoic acid is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 4-(4-methylphenyl)sulfonyl group. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfonylbenzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of 4-methylbenzenesulfonyl chloride with benzoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Scientific Research Applications
4-(4-Methylphenyl)sulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecules. The pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)sulfonylbenzoic acid: C14H12O4S
4-(4-Methylphenyl)sulfonyl)aniline: C13H13NO2S
4-(4-Methylphenyl)sulfonyl)phenol: C13H12O3S
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoic acid moiety with a sulfonyl group makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-10-2-6-12(7-3-10)19(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMZCCKPZRGOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322069 |
Source
|
Record name | 4-(4-methylphenyl)sulfonylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-82-6 |
Source
|
Record name | NSC400324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-methylphenyl)sulfonylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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